methyl 2-hydroxyhex-5-ynoate methyl 2-hydroxyhex-5-ynoate
Brand Name: Vulcanchem
CAS No.: 1490824-17-3
VCID: VC11587412
InChI: InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h1,6,8H,4-5H2,2H3
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

methyl 2-hydroxyhex-5-ynoate

CAS No.: 1490824-17-3

Cat. No.: VC11587412

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-hydroxyhex-5-ynoate - 1490824-17-3

Specification

CAS No. 1490824-17-3
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name methyl 2-hydroxyhex-5-ynoate
Standard InChI InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h1,6,8H,4-5H2,2H3
Standard InChI Key TUAZJZAQCUHION-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCC#C)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

Methyl 2-hydroxyhex-5-ynoate features a linear carbon chain with critical functional groups positioned at C2 (hydroxyl) and C5 (alkyne). The methyl ester moiety at C1 completes the esterification, rendering the molecule both polar and reactive. The SMILES notation COC(=O)C(CCC#C)O unambiguously defines this arrangement, while the InChIKey TUAZJZAQCUHION-UHFFFAOYSA-N provides a unique identifier for database searches .

Stereochemical Considerations

PropertyValueSource
Molecular Weight142.14 g/mol
Predicted CCS ([M+H]⁺)128.2 Ų
Boiling PointNot reported
Melting PointNot reported

The collision cross-section (CCS) values, critical for mass spectrometry workflows, indicate moderate molecular size and polarity . The absence of experimental boiling/melting points underscores the need for further characterization.

Synthesis and Manufacturing

Diazotization and Esterification

The synthesis of methyl 2-hydroxyhex-5-ynoate begins with L-propargylglycine hydrochloride, which undergoes diazotization using 40% aqueous sodium nitrite in sulfuric acid. This reaction replaces the amino group with a hydroxyl group, yielding (S)-2-hydroxyhex-5-ynoic acid . Subsequent esterification with methanol and thionyl chloride (SOCl₂) at 0°C–25°C produces the methyl ester in 54% yield (Scheme 1) .

Scheme 1: Synthetic Route to Methyl 2-Hydroxyhex-5-ynoate

  • Diazotization:
    L-Propargylglycine+NaNO2H2SO4(S)-2-Hydroxyhex-5-ynoic acid\text{L-Propargylglycine} + \text{NaNO}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{(S)-2-Hydroxyhex-5-ynoic acid}

  • Esterification:
    (S)-2-Hydroxyhex-5-ynoic acid+MeOHSOCl2Methyl 2-hydroxyhex-5-ynoate\text{(S)-2-Hydroxyhex-5-ynoic acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl 2-hydroxyhex-5-ynoate}

Purification and Yield Optimization

Flash chromatography using petroleum ether/ethyl acetate (2:1) effectively isolates the product . Yield improvements may involve optimizing reaction time (8 hours) and stoichiometry, though excess SOCl₂ risks side reactions like over-esterification.

Biological Activity and Mechanistic Insights

Role as a Lactylation Reporter

In metabolic labeling studies, methyl 2-hydroxyhex-5-ynoate serves as a precursor for YnLac-2, a bioorthogonal chemical reporter. Cells incubated with YnLac-2 incorporate the alkyne-tagged lactate into histones and non-histone proteins via endogenous lactylation pathways . Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables fluorescent or affinity-based detection of lactylated biomolecules (Fig. 1) .

Target Proteins Identified

Proteomic profiling in HEK293T cells revealed lactylation of PARP1, HMGB1, and NCL, implicating lactylation in DNA repair and chromatin remodeling . Mutagenesis studies confirmed that lactylation at lysine residues (e.g., PARP1-K249) modulates enzymatic activity .

Applications in Chemical Biology

Bioorthogonal Labeling

The terminal alkyne enables click chemistry applications:

  • In-gel fluorescence: Azide-functionalized fluorophores (e.g., Cy3-azide) label lactylated proteins post-electrophoresis .

  • Fluorescence microscopy: Spatial resolution of lactylation in RAW264.7 macrophages under LPS stimulation .

Chemoproteomic Profiling

Streptavidin-biotin pull-down assays coupled with LC-MS/MS identify lactylation sites across the proteome . This approach has unveiled lactylation’s role in metabolic regulation and immune response.

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